molecular formula C18H17N5O3S2 B2589149 N-(4-amino-2-((2-(benzylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide CAS No. 868225-72-3

N-(4-amino-2-((2-(benzylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Cat. No.: B2589149
CAS No.: 868225-72-3
M. Wt: 415.49
InChI Key: BAJGQZURNPAPDM-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-(benzylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H17N5O3S2 and its molecular weight is 415.49. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Antibacterial Applications

Heterocyclic Synthesis with Thiophene-2-Carboxamide : Research by Ahmed (2007) explores the synthesis of heterocyclic compounds using thiophene-2-carboxamide derivatives, leading to potential new antibiotic and antibacterial drugs. This study demonstrates the versatility of thiophene derivatives in synthesizing compounds with significant biological activity against Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Antibacterial Activity : Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides with promising antibacterial activities. These compounds exhibited more significant activity than reference drugs against specific bacterial strains, showcasing their potential as antibacterial agents (Kolisnyk et al., 2015).

Synthesis of Polyamides Containing Heterocycles

Polyamides with Uracil and Adenine : Hattori and Kinoshita (1979) explored the synthesis of polyamides containing uracil and adenine through reactions involving thiophene derivatives. These polyamides, with molecular weights ranging from about 1000 to 5000, demonstrated solubility in water, indicating their potential for various applications in materials science (Hattori & Kinoshita, 1979).

Antitumor and Analgesic Agents

Synthesis of Novel Benzodifuranyl and Thiazolopyrimidines : Abu‐Hashem et al. (2020) developed new heterocyclic compounds derived from visnaginone and khellinone, showing analgesic and anti-inflammatory activities. Their study highlights the potential of thieno[2,3-d]pyrimidine derivatives as bases for creating effective anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Novel Synthetic Approaches

Thieno[3,2-d]pyrimidine and Thieno[3,4-b]pyridine Derivatives : El-Meligie et al. (2020) utilized 3-amino-4-cyano-2-thiophenecarboxamides as synthons to prepare thieno[3,2-d]pyrimidin-7-carbonitriles and thieno[3,4-b]pyridine derivatives, providing new pathways for the synthesis of these heterocyclic compounds. Their work illustrates the potential for developing various therapeutically relevant molecules starting from thiophene derivatives (El-Meligie et al., 2020).

Properties

IUPAC Name

N-[4-amino-2-[2-(benzylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S2/c19-15-14(21-16(25)12-7-4-8-27-12)17(26)23-18(22-15)28-10-13(24)20-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,20,24)(H,21,25)(H3,19,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJGQZURNPAPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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